molecular formula C15H10Cl2N6O B12051233 6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12051233
M. Wt: 361.2 g/mol
InChI Key: WXSZTCZHAYZNCE-UHFFFAOYSA-N
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Description

6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyridazines .

Scientific Research Applications

6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H10Cl2N6O

Molecular Weight

361.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H10Cl2N6O/c16-10-3-1-9(2-4-10)15-18-14(24-22-15)8-7-13-20-19-12-6-5-11(17)21-23(12)13/h1-6H,7-8H2

InChI Key

WXSZTCZHAYZNCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCC3=NN=C4N3N=C(C=C4)Cl)Cl

Origin of Product

United States

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